An In-depth Technical Guide to the Chemical Properties of 4-Bromo-8-methoxyquinoline
An In-depth Technical Guide to the Chemical Properties of 4-Bromo-8-methoxyquinoline
Abstract
This technical guide provides a comprehensive analysis of 4-Bromo-8-methoxyquinoline (CAS No. 103028-31-5), a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will explore its core physicochemical properties, detailed spectroscopic profile, logical synthetic pathways, and key reactivity patterns. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, characterization, and strategic utilization of this versatile chemical building block. Particular emphasis is placed on the causality behind its reactivity and its potential as a precursor in the development of advanced molecular probes and pharmaceutical agents.
Core Physicochemical & Structural Properties
4-Bromo-8-methoxyquinoline is an organic compound featuring a quinoline bicyclic aromatic system.[1] The molecule is substituted with a bromine atom at the 4-position and a methoxy group at the 8-position, which collectively define its unique electronic and steric characteristics.[1] It typically presents as a pale yellow to gray solid and is soluble in common organic solvents.[1][2]
Crystallographic studies have revealed that the non-hydrogen atoms of the 4-Bromo-8-methoxyquinoline molecule are essentially coplanar.[3] In its crystalline state, molecules are linked through weak intermolecular C-H⋯π(arene) interactions, forming one-dimensional chains.[3]
Table 1: Physicochemical Properties of 4-Bromo-8-methoxyquinoline
| Property | Value | Source(s) |
| CAS Number | 103028-31-5 | [2][4][5] |
| Molecular Formula | C₁₀H₈BrNO | [1][3][4][6] |
| Molecular Weight | 238.08 g/mol | [2][4][5][6] |
| IUPAC Name | 4-bromo-8-methoxyquinoline | [6] |
| Appearance | Pale yellow to brownish/gray solid | [1][2] |
| Melting Point | 98 - 102 °C | [2] |
| Boiling Point | 336.9 ± 22.0 °C (Predicted) | [2] |
| Monoisotopic Mass | 236.97893 Da | [6][7] |
| SMILES | COC1=CC=CC2=C(C=CN=C21)Br | [4][6] |
| InChI Key | ZTCUNVSNCQDTQR-UHFFFAOYSA-N | [6] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for ensuring the purity and identity of any research compound. The following sections detail the expected spectroscopic data for 4-Bromo-8-methoxyquinoline, providing a benchmark for experimental validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (Predicted, CDCl₃, 400 MHz):
-
The proton at the C2 position is expected to appear as a doublet of doublets (dd) furthest downfield, around δ 8.9-9.0 ppm, due to its proximity to the heterocyclic nitrogen.
-
The proton at C3 will be a doublet coupled to the C2 proton, likely appearing around δ 7.4-7.6 ppm.
-
The aromatic protons on the methoxy-substituted ring (H5, H6, H7) will exhibit distinct splitting patterns. We predict H5 to be a doublet around δ 7.3-7.5 ppm, H7 as a doublet around δ 6.9-7.1 ppm, and H6 as a triplet or doublet of doublets between them.
-
The methoxy group (-OCH₃) protons will present as a sharp singlet, anticipated around δ 4.0-4.1 ppm.[8]
-
-
¹³C-NMR (Predicted, CDCl₃, 101 MHz):
-
The spectrum is expected to show 10 distinct carbon signals.
-
Quaternary carbons, including C4 (bearing the bromine), C8 (bearing the methoxy group), and the two bridgehead carbons, will be identifiable. The C-Br carbon (C4) is expected around δ 120-125 ppm, while the C-O carbon (C8) will be significantly downfield, around δ 155 ppm.[9]
-
The methoxy carbon (-OCH₃) should appear as a distinct signal around δ 56 ppm.[9]
-
The remaining CH carbons of the quinoline core will resonate in the aromatic region (δ 108-150 ppm).
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition. The bromine atom imparts a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks (M and M+2) of nearly equal intensity.
Table 2: Predicted m/z for Common Adducts
| Adduct | Predicted m/z |
| [M]⁺ | 236.9784 |
| [M+H]⁺ | 237.9862 |
| [M+Na]⁺ | 259.9682 |
| [M-H]⁻ | 235.9717 |
| Source: PubChemLite[7] |
Synthesis and Reaction Chemistry
The synthesis of 4-Bromo-8-methoxyquinoline requires a strategic approach, as direct electrophilic bromination of the 8-methoxyquinoline precursor is known to yield the 5-bromo isomer due to the directing effects of the methoxy group and the quinoline nitrogen.[8] Therefore, alternative strategies must be employed.
Proposed Synthetic Workflow
A modern and effective approach involves a cascade cyclization reaction, which constructs the 4-bromoquinoline core directly. This method offers high regioselectivity, which is otherwise difficult to achieve.
Protocol: TMSBr-Promoted Cascade Cyclization This protocol is adapted from methodologies developed for the synthesis of 4-bromo quinolines from ortho-propynol phenyl azides.[10]
-
Reactant Preparation: An appropriately substituted ortho-propynol phenyl azide is prepared via standard organic chemistry techniques.
-
Cascade Reaction: The azide precursor is dissolved in a suitable solvent (e.g., 1,2-dichloroethane).
-
Initiation: Trimethylsilyl bromide (TMSBr) is added to the solution. TMSBr acts as an acid-promoter, initiating the cascade.
-
Cyclization & Aromatization: The reaction proceeds through a 6-endo-trig cyclization, followed by the extrusion of nitrogen gas (N₂) to form the stable, aromatized 4-bromoquinoline ring system.
-
Workup & Purification: The reaction is quenched, and the crude product is purified using flash column chromatography on silica gel to yield the pure 4-Bromo-8-methoxyquinoline.
Caption: Proposed synthetic workflow for 4-Bromo-8-methoxyquinoline.
Core Reactivity and Derivatization
The chemical utility of 4-Bromo-8-methoxyquinoline stems from its two primary functional handles: the bromo group at C4 and the methoxy group at C8.
-
C4-Position (Bromo Group): The carbon-bromine bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, making it a valuable intermediate.[1][11] Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (e.g., introducing aryl or alkyl groups).
-
Buchwald-Hartwig Amination: Formation of C-N bonds to introduce amine functionalities.
-
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
-
-
C8-Position (Methoxy Group): The methoxy group can be cleaved using strong acids like HBr or reagents such as BBr₃ to yield the corresponding 8-hydroxyquinoline derivative. This transformation is significant because 8-hydroxyquinolines are renowned chelating agents and possess a broad spectrum of biological activities.[3]
Caption: Key derivatization pathways for 4-Bromo-8-methoxyquinoline.
Applications in Research and Development
Quinoline scaffolds are privileged structures in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[8][11][12] 4-Bromo-8-methoxyquinoline serves as a key precursor in this field.
-
Medicinal Chemistry: Its ability to undergo diverse cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) by building libraries of novel 4-substituted quinolines. The bromine atom itself can enhance biological activity or modulate pharmacokinetic properties.[13]
-
Radiopharmaceutical Development: The compound has been identified as a potential precursor for developing radiohalogenated 8-hydroxyquinoline derivatives for use as imaging agents in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[3] These agents are being investigated for imaging amyloid plaques in Alzheimer's disease and matrix metalloproteinases in tumors.[3]
-
Materials Science: The inherent quinoline core suggests potential fluorescent properties, making its derivatives candidates for investigation in organic light-emitting diodes (OLEDs) and chemical sensors.[1]
Safety and Handling
As a responsible scientist, proper handling of all chemicals is mandatory. 4-Bromo-8-methoxyquinoline is classified as hazardous and requires careful management.
-
GHS Hazard Classification:
-
Recommended Handling Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fine particles.[14]
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
First Aid (Eyes): In case of eye contact, immediately rinse with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[15]
-
First Aid (Ingestion): If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6][15]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
-
Conclusion
4-Bromo-8-methoxyquinoline is a strategically important building block with well-defined chemical properties. Its value lies not only in its intrinsic structure but in its capacity for controlled, high-yield derivatization. The reactivity of the C4-bromo position enables extensive functionalization via modern cross-coupling chemistry, while the C8-methoxy group provides a latent handle for accessing the biologically significant 8-hydroxyquinoline scaffold. A thorough understanding of its spectroscopic signature, logical synthesis, and safe handling procedures, as outlined in this guide, is essential for unlocking its full potential in the development of next-generation pharmaceuticals and advanced functional materials.
References
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Substituted 8-Methoxyquinolines: Regioselective Bromination, Coupling Reactions and Cyclization to an 11H-Indolo[3,2-C]quinoline. (1995). Marcel Dekker, Inc. Retrieved January 8, 2026, from [Link]
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